molecular formula C10H10BrNO B15330699 9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one CAS No. 886366-62-7

9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one

Cat. No.: B15330699
CAS No.: 886366-62-7
M. Wt: 240.10 g/mol
InChI Key: VWMKPLZVFPMYKQ-UHFFFAOYSA-N
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Description

9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is a chemical compound belonging to the class of benzoazepines. This compound is characterized by a bromine atom attached to the ninth position of the benzoazepine ring system. Benzoazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one typically involves the bromination of a precursor benzoazepine compound. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient and scalable production of the compound while minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoazepines.

    Oxidation Reactions: Products include ketones and carboxylic acids.

    Reduction Reactions: Products include amines and alcohols.

Scientific Research Applications

9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one involves its interaction with specific molecular targets. The bromine atom in the compound can form halogen bonds with biological molecules, influencing their function. Additionally, the benzoazepine ring system can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    10,11-Dihydro-5H-dibenzo[b,f]azepine: A structurally similar compound with different substitution patterns.

    2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: Another compound with a similar ring system but different functional groups.

Uniqueness

9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

886366-62-7

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

9-bromo-1,2,3,4-tetrahydro-1-benzazepin-5-one

InChI

InChI=1S/C10H10BrNO/c11-8-4-1-3-7-9(13)5-2-6-12-10(7)8/h1,3-4,12H,2,5-6H2

InChI Key

VWMKPLZVFPMYKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C(=CC=C2)Br)NC1

Origin of Product

United States

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